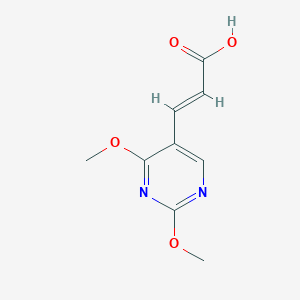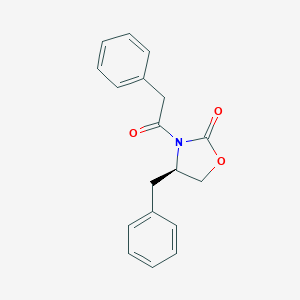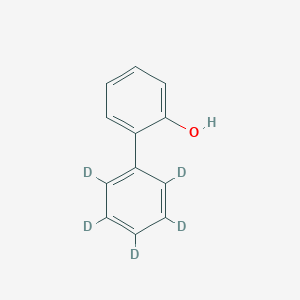
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol
Overview
Description
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is a chemical compound related to the broader family of phenols. Phenols are known for their diverse applications in chemical synthesis and material science due to their unique structural and electronic properties.
Synthesis Analysis
- The synthesis of related phenol compounds often involves copper(I)-catalyzed tandem transformations, including C-S coupling and C-H functionalization processes (Xu et al., 2010).
- Other synthetic routes involve condensation reactions, as seen in the synthesis of certain azo-azomethine dyes from phenol derivatives (Kose et al., 2013).
Molecular Structure Analysis
- X-ray diffraction studies provide insights into the molecular structure of phenol derivatives, revealing aspects like bond lengths, angles, and overall molecular conformation (Liang et al., 2009).
- Density functional theory (DFT) is often used to complement experimental data and provide a deeper understanding of the electronic structure of phenol compounds (Ulaş, 2021).
Chemical Reactions and Properties
- Phenol derivatives can undergo various chemical reactions, including azo-coupling and electrophilic substitution, which are critical in dye synthesis and other applications (Kakanejadifard et al., 2013).
- The reactivity of phenol derivatives is influenced by substituents and the overall molecular structure, affecting their applications in material science and organic synthesis.
Physical Properties Analysis
- The physical properties of phenol derivatives, including melting points, boiling points, and solubility, are influenced by molecular structure and substitution patterns.
- Spectroscopic methods like NMR and FT-IR are used for characterizing these compounds and confirming their synthesis (Gümüşsu et al., 2013).
Scientific Research Applications
Synthesis Techniques and Catalysis
- Research on 2-(phenylthio)phenols, synthesized from simple phenols, used copper(I)-catalyzed C-S coupling/C-H functionalization, employing a specific catalyst system. The reaction mechanism was explored using isotope labeling strategies (Xu, Wan, Mao, & Pan, 2010).
Biological and Pharmacological Properties
- Chlorogenic acid, a phenolic compound, demonstrates various therapeutic roles including antioxidant, anti-inflammatory, neuroprotective, and others. It also impacts lipid metabolism and glucose regulation, indicating its potential in treating metabolic disorders (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Environmental and Bioremediation Applications
- The role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A was explored, using a reverse micelles system. This study contributes to understanding the bioremediation of phenolic environmental pollutants (Chhaya & Gupte, 2013).
Nanotechnology and Material Science
- Phenolic-enabled nanotechnology (PEN) has been utilized in biomedical applications due to the physiochemical properties of phenolics. PEN focuses on particle engineering and synthesis of nanohybrid materials with applications in biosensing, bioimaging, and disease treatment (Wu, Zhou, Creyer, Yim, Chen, Messersmith, & Jokerst, 2021).
Plant Physiology and Stress Response
- Phenolic compounds in plants, including polyphenols and phenolic acids, play significant roles in coping with environmental stress. The activation of the phenylpropanoid biosynthetic pathway under stress conditions results in an accumulation of phenolic compounds, which contribute to stress tolerance (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).
properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-FSTBWYLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

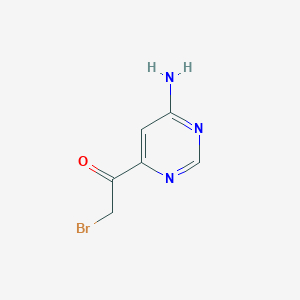
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
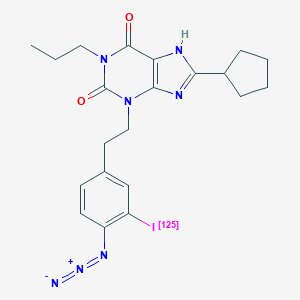
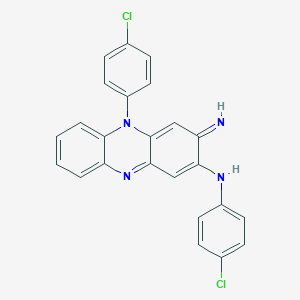
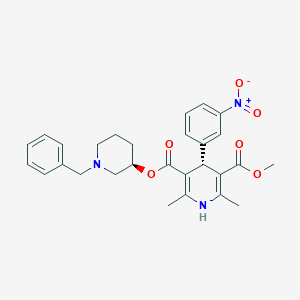
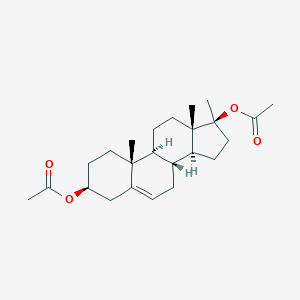
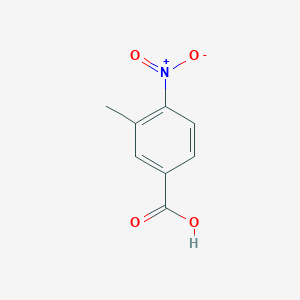
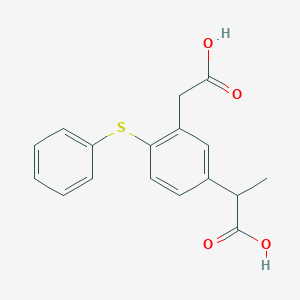
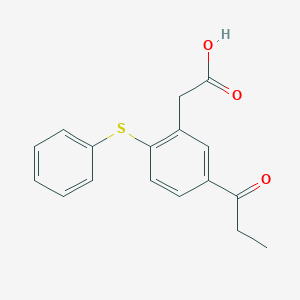
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
